molecular formula C18H19NO4 B6093907 3-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoic acid

3-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoic acid

Cat. No.: B6093907
M. Wt: 313.3 g/mol
InChI Key: JAKKJYAWIKDTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoic acid, also known as TTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTA is a derivative of salicylic acid and is synthesized through a multi-step process.

Scientific Research Applications

3-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoic acid has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines and induce apoptosis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In anti-inflammatory therapy, this compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.

Mechanism of Action

The mechanism of action of 3-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to activate the AMPK pathway, which plays a role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. This compound has also been shown to regulate energy metabolism and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoic acid for lab experiments is its high solubility in water, which makes it easy to administer to cells or animals. However, this compound has limited stability in solution and can degrade over time, which can affect its potency. This compound also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 3-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoic acid, including the development of more stable analogs with improved bioavailability and potency. This compound could also be used in combination with other compounds to enhance its therapeutic effects. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoic acid involves a multi-step process that starts with the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. The resulting compound is then reacted with salicylic acid to form 3-[(4-tert-butylbenzoyl)amino]salicylic acid. Finally, the compound is hydrolyzed to form this compound.

Properties

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)12-9-7-11(8-10-12)16(21)19-14-6-4-5-13(15(14)20)17(22)23/h4-10,20H,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKKJYAWIKDTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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